

The Impact of PF-07293893 on Cellular Energy Homeostasis: A Technical Overview

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Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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Disclaimer: **PF-07293893** is an investigational compound that was under development by Pfizer for the treatment of heart failure. Its development was discontinued, and as a result, extensive quantitative data from preclinical and clinical studies are not publicly available. This guide provides a comprehensive overview of the compound's mechanism of action based on available information and presents representative data and experimental protocols for the assessment of selective AMPK γ 3 activators to illustrate the scientific context and potential impact of such a molecule on cellular energy homeostasis.

Introduction: The Role of AMPK in Cellular Energy Regulation

Adenosine Monophosphate-activated Protein Kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.^{[1][2]} It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated during periods of cellular stress that deplete ATP levels, such as exercise, hypoxia, and nutrient deprivation. Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. This includes stimulating glucose uptake and fatty acid oxidation, and enhancing mitochondrial biogenesis.

The γ subunit of AMPK is responsible for sensing cellular AMP and ATP levels. There are three isoforms of the γ subunit ($\gamma 1$, $\gamma 2$, and $\gamma 3$), with the $\gamma 3$ isoform being predominantly expressed in skeletal muscle. This tissue-specific expression makes the AMPK $\gamma 3$ isoform an attractive therapeutic target for metabolic diseases where skeletal muscle metabolism is dysregulated.

PF-07293893: A Selective Activator of AMPK $\gamma 3$

PF-07293893 is a novel, orally bioavailable small molecule that was developed as a selective activator of the AMPK $\gamma 3$ isoform.^{[1][3]} By selectively targeting this isoform, **PF-07293893** was designed to enhance energy metabolism primarily in skeletal muscle, a key tissue for glucose and fatty acid utilization. The intended therapeutic application for **PF-07293893** was for the treatment of heart failure, where impaired skeletal muscle function and energy metabolism are common comorbidities. The compound progressed to Phase I clinical trials; however, its development was discontinued by Pfizer in April 2025.^[3]

Impact on Cellular Energy Homeostasis: Key Metabolic Processes

Activation of AMPK $\gamma 3$ by a selective agonist like **PF-07293893** is anticipated to have profound effects on several key aspects of cellular energy homeostasis, primarily within skeletal muscle. These effects are mediated through the phosphorylation of downstream targets of AMPK.

Glucose Metabolism

AMPK activation is a well-established mechanism for increasing glucose uptake into skeletal muscle, independent of insulin. This is achieved, in part, through the translocation of GLUT4 glucose transporters to the cell surface.

Fatty Acid Metabolism

Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). The net result is an increased flux of fatty acids into the mitochondria for oxidation.

Mitochondrial Biogenesis

AMPK can stimulate mitochondrial biogenesis through the phosphorylation and activation of the transcriptional coactivator PGC-1 α , a master regulator of mitochondrial gene expression. This leads to an increase in the number and function of mitochondria, enhancing the cell's oxidative capacity.

Data Presentation: Representative Data for a Selective AMPKy3 Activator

While specific data for **PF-07293893** is not available, the following tables present representative quantitative data that would be expected from preclinical studies of a selective AMPKy3 activator.

Table 1: In Vitro Activity of a Representative AMPKy3 Activator

Assay Type	Isoform	EC50 (nM)
Biochemical AMPK Activation	$\alpha 1/\beta 1/\gamma 1$	>10,000
$\alpha 2/\beta 2/\gamma 1$	>10,000	
$\alpha 2/\beta 2/\gamma 2$	>10,000	
$\alpha 2/\beta 2/\gamma 3$	50	
Cellular AMPK Activation (Skeletal Muscle Cells)	pACC (Ser79)	150

EC50: Half-maximal effective concentration. pACC: Phosphorylated Acetyl-CoA Carboxylase.

Table 2: Cellular Effects of a Representative AMPKy3 Activator in Skeletal Muscle Myotubes

Endpoint	Vehicle Control	Activator (1 μ M)	Fold Change
Glucose Uptake (pmol/min/mg protein)	100	250	2.5
Fatty Acid Oxidation (pmol/min/mg protein)	50	125	2.5
PGC-1 α mRNA Expression (relative units)	1.0	3.0	3.0

Experimental Protocols

Detailed methodologies for key experiments to characterize a selective AMPK γ 3 activator are provided below.

In Vitro AMPK Activation Assay

Objective: To determine the potency and selectivity of the compound for activating different AMPK isoforms.

Methodology:

- Enzyme Source: Recombinant human AMPK heterotrimeric complexes (e.g., α 2/ β 2/ γ 3).
- Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a fluorescently labeled peptide substrate by AMPK.
- Procedure: a. The compound is serially diluted in assay buffer. b. The compound dilutions are incubated with the AMPK enzyme and the peptide substrate in the presence of ATP. c. The reaction is stopped, and a europium-labeled anti-phospho-peptide antibody is added. d. After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Glucose Uptake Assay

Objective: To assess the effect of the compound on glucose uptake in a relevant cell model.

Methodology:

- Cell Line: Differentiated C2C12 mouse skeletal muscle myotubes.
- Assay Principle: Measurement of the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose).
- Procedure: a. C2C12 myotubes are serum-starved to reduce basal glucose uptake. b. The cells are pre-incubated with the compound or vehicle control. c. 2-deoxy-[³H]-glucose is added, and the cells are incubated for a defined period. d. The reaction is stopped by washing with ice-cold buffer. e. The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
- Data Analysis: Glucose uptake is normalized to the total protein content of the cell lysate.

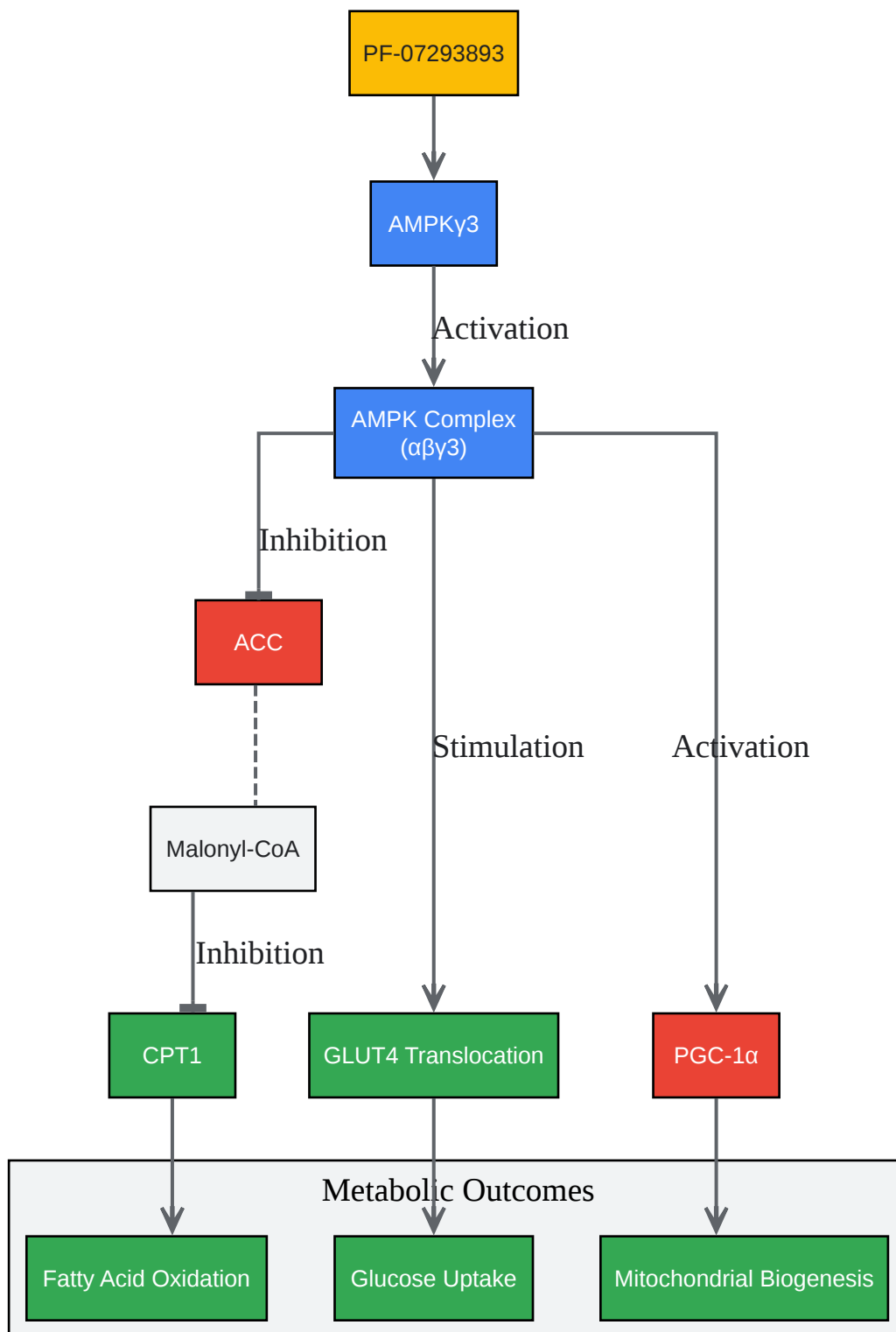
Fatty Acid Oxidation Assay

Objective: To determine the effect of the compound on the rate of fatty acid oxidation.

Methodology:

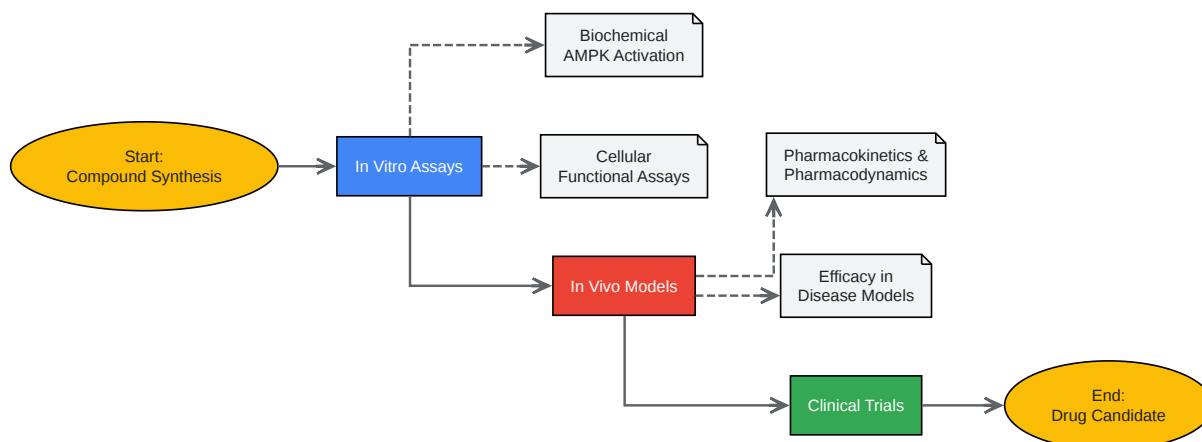
- Cell Line: L6 rat skeletal muscle myotubes.
- Assay Principle: Measurement of the production of radiolabeled CO₂ from the oxidation of [¹⁴C]-palmitate.
- Procedure: a. L6 myotubes are incubated with the compound or vehicle control. b. [¹⁴C]-palmitate complexed to bovine serum albumin is added to the culture medium. c. The culture plates are sealed, and the cells are incubated to allow for fatty acid oxidation. d. The CO₂ produced is trapped in a filter paper soaked in a capturing agent. e. The radioactivity on the filter paper is measured by liquid scintillation counting.
- Data Analysis: Fatty acid oxidation rates are calculated based on the specific activity of the radiolabeled palmitate and normalized to total protein content.

Visualizations: Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of **PF-07293893** via AMPK γ 3 activation.



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Caption: Generalized experimental workflow for an AMPK activator.

Conclusion

PF-07293893 represents a targeted approach to modulating cellular energy homeostasis by selectively activating the AMPK γ 3 isoform in skeletal muscle. While the clinical development of this specific compound has been discontinued, the underlying scientific rationale remains a compelling area of research for metabolic diseases. The experimental framework outlined in this guide provides a basis for the evaluation of future selective AMPK activators, which hold the potential to address significant unmet medical needs in conditions characterized by dysregulated energy metabolism.

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